Product packaging for 4-(2-N-Maleimido)methyl benzoic acid-NHS(Cat. No.:CAS No. 64987-84-4)

4-(2-N-Maleimido)methyl benzoic acid-NHS

Cat. No.: B3018347
CAS No.: 64987-84-4
M. Wt: 328.28
InChI Key: REEZZJQIDFJMAJ-UHFFFAOYSA-N
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Description

Significance of Heterobifunctional Crosslinkers in Biomolecular Research

Heterobifunctional crosslinkers are chemical reagents that possess two different reactive groups, allowing them to form covalent bonds with distinct functional groups on different molecules. scbt.comcreative-biolabs.com This characteristic is a significant advantage over homobifunctional crosslinkers, which have two identical reactive groups and can lead to undesirable self-conjugation and polymerization. gbiosciences.com The use of heterobifunctional agents allows for more controlled, two-step reactions, which minimizes these unwanted side reactions. gbiosciences.com

The ability to selectively and efficiently join different molecules makes these crosslinkers invaluable for a wide range of applications in biochemistry, molecular biology, and materials science. scbt.com Researchers utilize them to investigate protein-protein, protein-DNA, and protein-ligand interactions, providing insights into cellular signaling pathways and structural biology. scbt.com They are also instrumental in creating antibody-drug conjugates (ADCs), preparing immunogens, and immobilizing biomolecules on surfaces for biosensors and diagnostic assays. scbt.comcovachem.comchemimpex.com The versatility of heterobifunctional crosslinkers allows for the design of complex molecular architectures and the enhancement of biomaterial functionality. scbt.com

Overview of 4-(2-N-Maleimido)methyl benzoic acid-NHS within Bioconjugation Methodologies

This compound is a heterobifunctional crosslinker that contains two distinct reactive moieties: a maleimide (B117702) group and an N-hydroxysuccinimide (NHS) ester. chemimpex.comevitachem.com This specific combination of reactive groups makes it a widely used reagent for coupling proteins and other biomolecules. gbiosciences.com

The N-hydroxysuccinimide (NHS) ester is reactive towards primary amines (-NH2), which are commonly found on the side chains of lysine (B10760008) residues in proteins. windows.netiris-biotech.de This reaction, which occurs at a pH range of 7-9, results in the formation of a stable amide bond. windows.net

The maleimide group , on the other hand, is specifically reactive towards sulfhydryl groups (-SH), such as those on the side chain of cysteine residues. iris-biotech.dethermofisher.com This reaction forms a stable thioether bond and is most efficient at a pH range of 6.5-7.5. windows.netthermofisher.com

The distinct reactivity of these two functional groups allows for a controlled, sequential conjugation process. gbiosciences.com Typically, the less stable NHS ester is reacted first with an amine-containing molecule. gbiosciences.comwindows.net After this initial reaction, any excess crosslinker is removed, and the second molecule, which contains a sulfhydryl group, is added to react with the maleimide group. windows.net This two-step procedure is frequently employed in the preparation of antibody-enzyme conjugates and hapten-carrier protein conjugates. covachem.comwindows.net

Academic Context and Scope of Research Applications

The unique properties of this compound have made it a valuable tool in a variety of academic research settings. Its primary application lies in bioconjugation, the process of linking biomolecules. chemimpex.com

Key research applications include:

Protein-Protein Conjugation: This crosslinker is used to create stable protein-protein conjugates for studying their interactions and functions within biological systems. evitachem.com

Antibody-Drug Conjugates (ADCs): In the development of targeted cancer therapies, this compound plays a crucial role by linking cytotoxic drugs to antibodies. chemimpex.comevitachem.com This allows for the specific delivery of the therapeutic agent to cancer cells, minimizing off-target effects. chemimpex.com

Protein Labeling: Researchers use this compound to label proteins for various applications, such as tracking their movement within a cell or for purification purposes. chemimpex.comevitachem.com

Surface Immobilization: This crosslinker is used to attach proteins and other biomolecules to surfaces, which is a key step in the development of diagnostic tools like biosensors and immunoassays. scbt.comchemimpex.com

Immunogen Preparation: It is used to conjugate haptens (small molecules) to larger carrier proteins to elicit an immune response for antibody production. covachem.comthermofisher.com

The table below summarizes the key reactive groups and their targets for this compound.

Reactive GroupTarget Functional GroupResulting BondOptimal pH
N-hydroxysuccinimide (NHS) esterPrimary Amine (-NH2)Amide7-9
MaleimideSulfhydryl (-SH)Thioether6.5-7.5

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H12N2O6 B3018347 4-(2-N-Maleimido)methyl benzoic acid-NHS CAS No. 64987-84-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 4-[(2,5-dioxopyrrol-1-yl)methyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N2O6/c19-12-5-6-13(20)17(12)9-10-1-3-11(4-2-10)16(23)24-18-14(21)7-8-15(18)22/h1-6H,7-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REEZZJQIDFJMAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)C2=CC=C(C=C2)CN3C(=O)C=CC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanistic and Kinetic Aspects of 4 2 N Maleimido Methyl Benzoic Acid Nhs Reactivity

Maleimide (B117702) Moiety Reactivity: Thiol-Michael Addition

The reaction between the maleimide group and a thiol (sulfhydryl) group is a cornerstone of bioconjugation chemistry. It is a type of Michael addition reaction, valued for its high efficiency, selectivity, and ability to proceed under mild, physiological conditions. axispharm.com This reaction results in the formation of a stable thioether bond, covalently linking the maleimide-containing molecule to the thiol-containing molecule. rsc.org

Reaction Mechanism with Sulfhydryl Groups (Thiols)

The thiol-maleimide reaction proceeds through a nucleophilic Michael addition mechanism. rsc.org The process is initiated by the deprotonated thiol, the thiolate anion, which acts as a potent nucleophile. This thiolate attacks one of the electron-deficient carbons of the α,β-unsaturated double bond within the maleimide ring. colab.ws This nucleophilic attack leads to the formation of a transient carbanion intermediate. Subsequently, this intermediate is protonated by a proton source in the reaction medium, typically water or the protonated thiol, to yield a stable thiosuccinimide adduct, which is a thioether linkage. rsc.org The significant driving force for this reaction is provided by the electron-withdrawing nature of the two adjacent carbonyl groups on the maleimide ring and the release of ring strain upon formation of the product. researchgate.net

Influence of Reaction Conditions on Thiol-Maleimide Kinetics

The kinetics and outcome of the thiol-maleimide reaction are significantly influenced by various reaction conditions, including pH, solvent, and the presence of catalysts. Optimizing these conditions is essential for achieving efficient and specific conjugation while minimizing side reactions.

The pH of the reaction medium is a critical parameter. The reaction rate is highly pH-dependent because it relies on the concentration of the nucleophilic thiolate anion. semanticscholar.org

Optimal pH Range: The reaction is most efficient and selective in the pH range of 6.5 to 7.5. rsc.org In this range, there is a sufficient concentration of thiolate for a rapid reaction, while competing reactions, such as the reaction with amines or hydrolysis of the maleimide ring, are minimized. axispharm.comdntb.gov.ua

Effect of Lower pH: At lower (acidic) pH values, the thiol/thiolate equilibrium shifts towards the protonated thiol form, which is not nucleophilic. This significantly slows down the reaction rate. researchgate.netsemanticscholar.org

Effect of Higher pH: At alkaline pH (above 8.5), the reaction with primary amines (like the side chain of lysine) becomes more competitive. rsc.org Furthermore, the maleimide ring itself becomes susceptible to hydrolysis, leading to the formation of a non-reactive maleamic acid derivative, which can no longer participate in the Michael addition. colab.wsresearchgate.net

The stability of the resulting thiosuccinimide adduct is also pH-dependent. While generally stable, the thioether linkage can undergo a retro-Michael reaction, particularly in the presence of other thiols, leading to deconjugation. researchgate.net The thiosuccinimide ring can also undergo hydrolysis, especially at higher pH, to form a stable, ring-opened succinamic acid thioether. colab.ws This hydrolysis prevents the retro-Michael reaction, leading to a more permanently stable conjugate. In conjugates involving an N-terminal cysteine, the thiosuccinimide can undergo a rearrangement to a more stable six-membered thiazine (B8601807) structure, a reaction that is also accelerated at higher pH. researchgate.net

Table 1: Effect of pH on Thiol-Maleimide Reaction
pH RangeReaction RateSelectivity for ThiolsMaleimide StabilityAdduct Stability
< 6.5SlowHighHighStable
6.5 - 7.5FastVery HighGoodSusceptible to retro-Michael reaction
> 8.5FastDecreased (competes with amines)Low (hydrolysis)Ring-opening hydrolysis increases

The choice of solvent can significantly impact the thiol-maleimide reaction. The reaction is generally efficient in polar solvents. axispharm.com

Aqueous Buffers: For bioconjugation applications, aqueous buffers are the most common solvents. They are compatible with proteins and peptides and facilitate the reaction, which proceeds efficiently in water. axispharm.com

Organic Co-solvents: For maleimide derivatives with low aqueous solubility, the use of organic co-solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) is often necessary. rsc.org These polar aprotic solvents can facilitate the dissolution of reactants and generally support the reaction.

Solvent Polarity: Studies have shown that the reaction mechanism and kinetics can be influenced by solvent polarity. For instance, decreasing the solvent polarity (e.g., using ethanol) can reduce the reaction yield. Computational studies have evaluated solvents such as chloroform, ethane (B1197151) thiol, and N,N-dimethylformamide, indicating that the solvent choice directly influences the reaction pathway. researchgate.netsemanticscholar.org A significant catalytic effect of dipolar solvents on many thiol-ene reactions has been observed. rsc.org

Table 2: General Influence of Solvent Type on Thiol-Maleimide Reaction
Solvent TypeTypical ExamplesGeneral Effect on EfficiencyNotes
Polar Protic (Aqueous)PBS, HEPES, Tris buffersHighIdeal for bioconjugation; pH control is critical.
Polar AproticDMSO, DMFHighUsed as co-solvents to dissolve hydrophobic reactants. rsc.org
NonpolarChloroformVariableCan alter reaction mechanism and kinetics. researchgate.net

While the thiol-maleimide reaction can proceed without a catalyst, especially in aqueous solutions at neutral pH, its rate can be accelerated by the presence of initiators or catalysts. axispharm.com The reaction can be initiated through two primary mechanisms: base-initiated or nucleophile-initiated. semanticscholar.org

Base Catalysis: The reaction is fundamentally base-catalyzed, as a base is required to deprotonate the thiol (R-SH) to the more reactive thiolate (R-S⁻). In buffered aqueous solutions, buffer components (like phosphate) or hydroxide (B78521) ions can act as the base. semanticscholar.org The addition of a weak base can catalyze the reaction. Tertiary amines, such as triethylamine (B128534) (TEA), are commonly used as base catalysts in organic synthesis.

Nucleophilic Catalysis: Certain nucleophiles can also catalyze the reaction. Phosphines, such as tris(2-carboxyethyl)phosphine (B1197953) (TCEP), are often used to reduce disulfide bonds prior to conjugation. However, phosphines are also nucleophiles and can react directly with the maleimide, which can be an undesirable side reaction. semanticscholar.org Studies have shown that tertiary phosphines tend to promote nucleophilic initiation, while tertiary amines favor base catalysis. rsc.orgdntb.gov.ua For primary and secondary amines, both initiation mechanisms can contribute. rsc.org

Considerations for Intramolecularly Catalyzed Hydrolysis

The stability of the thiosuccinimide adduct formed between the maleimide moiety and a thiol can be significantly enhanced through the hydrolysis of the succinimide (B58015) ring. This hydrolysis results in the formation of a stable succinamic acid thioether, which is no longer susceptible to retro-Michael elimination. The rate of this hydrolysis can be influenced by neighboring functional groups capable of intramolecular catalysis.

In the case of the thiol adduct of 4-(2-N-Maleimido)methyl benzoic acid, the presence of the benzoic acid's carboxyl group introduces the possibility of intramolecular catalysis of the thiosuccinimide ring hydrolysis. However, the literature suggests that the electronic effect of the N-substituent on the maleimide plays a crucial role. Electron-withdrawing groups on the nitrogen atom of the succinimide ring have been shown to accelerate the rate of hydrolysis. The N-benzyl group in this compound is generally considered to be weakly electron-withdrawing.

Conversely, a study on N-substituted maleimides indicated that a carboxylate anion can have an electron-donating effect, which would inhibit, rather than catalyze, the hydrolysis of the thiosuccinimide ring. acs.org The exact positioning and protonation state of the benzoic acid's carboxyl group relative to the thiosuccinimide ring would be critical in determining its catalytic role. If the carboxyl group can act as a general acid or general base, it could potentially facilitate the nucleophilic attack of water on one of the carbonyl carbons of the succinimide ring. However, without specific studies on this compound, the extent of any intramolecularly catalyzed hydrolysis by the benzoic acid moiety remains a point of scientific inquiry.

It has been demonstrated that incorporating a basic amino group adjacent to a maleimide can provide intramolecular catalysis for thiosuccinimide ring hydrolysis, leading to rapid and spontaneous stabilization of the conjugate. researchgate.net While the benzoic acid group is acidic, its potential to influence the local pH or participate in hydrogen bonding could still modulate the hydrolysis rate.

Studies on Retro-Michael Elimination and Thiol Exchange

The thioether bond in the thiosuccinimide adduct, while generally stable, is susceptible to reversal through a retro-Michael reaction, particularly in the presence of other thiols. researchgate.net This can lead to the dissociation of the conjugate or the transfer of the maleimide-linked molecule to another thiol-containing species, such as glutathione (B108866), which is abundant in the cellular environment. This thiol exchange process can compromise the stability and efficacy of bioconjugates. researchgate.netprolynxinc.com

The rate of the retro-Michael reaction and subsequent thiol exchange is influenced by several factors, including the pH and the pKa of the exchanging thiol. nih.gov Studies on model compounds, such as N-ethylmaleimide (NEM) conjugated to various thiols, have shown that the half-lives for conversion in the presence of glutathione can range from 20 to 80 hours. nih.govresearchgate.net For N-substituted maleimides, the nature of the substituent also plays a role. N-aryl maleimides, for instance, have been shown to form more stable adducts than N-alkyl maleimides, with a lower propensity for thiol exchange. mdpi.comsci-hub.se The N-benzyl group of 4-(2-N-Maleimido)methyl benzoic acid positions it as an N-alkyl type, suggesting its thiol adducts would be susceptible to this exchange.

The stability of the maleimide-thiol adduct is a critical parameter for in vivo applications. The hydrolysis of the thiosuccinimide ring to the corresponding succinamic acid derivative effectively locks the conjugate, as the ring-opened product is resistant to retro-Michael elimination and thiol exchange. nih.govresearchgate.net Therefore, reaction conditions that favor hydrolysis over thiol exchange are desirable for creating long-lasting bioconjugates.

Table 1: Half-lives of conversion for various N-ethylmaleimide-thiol adducts in the presence of glutathione, illustrating the kinetics of retro-Michael elimination and thiol exchange.
Thiol AdductHalf-life of Conversion (hours)Extent of Conversion (%)
NEM-4-mercaptophenylacetic acid~20-80~20-90
NEM-N-acetylcysteine~20-80~20-90
NEM-3-mercaptopropionic acidData not extensively quantified, but conversion occurs-

NHS Ester Moiety Reactivity: Amine Acylation

The N-hydroxysuccinimide (NHS) ester is a highly reactive functional group that readily undergoes aminolysis with primary amines to form stable amide bonds. This reaction is the basis for the utility of 4-(2-N-Maleimido)methyl benzoic acid-NHS in labeling proteins and other biomolecules.

Reaction Mechanism with Primary Amines

The reaction of the NHS ester with a primary amine proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the primary amine attacks the electrophilic carbonyl carbon of the NHS ester. This leads to the formation of a transient tetrahedral intermediate. The intermediate then collapses, with the N-hydroxysuccinimide anion acting as a good leaving group, resulting in the formation of a stable amide bond and the release of N-hydroxysuccinimide (NHS). rsc.org

This reaction is highly efficient and proceeds under mild, aqueous conditions, making it ideal for bioconjugation. The stability of the resulting amide bond is a key advantage of using NHS ester chemistry for crosslinking.

Selectivity for Lysine (B10760008) Residues and N-terminal Amines

In proteins, the primary targets for NHS esters are the ε-amino group of lysine residues and the α-amino group of the N-terminus. thermofisher.comnih.gov Both of these primary amines are nucleophilic and readily react with NHS esters. However, their reactivity is pH-dependent due to the difference in their pKa values. The α-amino group of the N-terminus typically has a pKa in the range of 7.0-8.0, while the ε-amino group of lysine has a pKa around 10.5. nih.gov

Influence of Reaction Conditions on NHS Ester Efficiency

The pH of the reaction buffer is a critical parameter for efficient amide bond formation using NHS esters. The reaction rate is dependent on the concentration of the unprotonated primary amine, which increases with higher pH. interchim.frlumiprobe.com However, the NHS ester itself is susceptible to hydrolysis, and the rate of hydrolysis also increases with pH. thermofisher.comnih.gov This competing hydrolysis reaction converts the NHS ester to the unreactive carboxylic acid, reducing the efficiency of the desired aminolysis reaction.

Therefore, an optimal pH range exists that balances the need for a sufficient concentration of deprotonated amine with the minimization of NHS ester hydrolysis. For most applications, a pH between 7.2 and 8.5 is recommended. thermofisher.cominterchim.fr At pH 7.0, the half-life of an NHS ester due to hydrolysis is on the order of hours, whereas at pH 8.6, it can be as short as 10 minutes. thermofisher.com This narrow window highlights the importance of precise pH control during the conjugation reaction.

Table 2: Half-life of NHS ester hydrolysis at different pH values, illustrating the competing reaction to aminolysis.
pHTemperature (°C)Half-life
7.004-5 hours
8.041 hour
8.6410 minutes
Hydrolytic Degradation as a Competing Reaction

In aqueous environments, the reactivity of the N-hydroxysuccinimide (NHS) ester functional group in compounds like this compound is not exclusively directed towards primary amines. A significant competing reaction is the hydrolysis of the ester, which leads to the regeneration of the carboxylic acid and the release of N-hydroxysuccinimide. nih.govglenresearch.com This process is a critical consideration in bioconjugation strategies, as it reduces the concentration of the active, amine-reactive reagent, potentially lowering the efficiency of the desired covalent coupling. nih.govacs.org

The mechanism of hydrolysis involves the nucleophilic attack of a water molecule or a hydroxide ion on the carbonyl carbon of the NHS ester. This reaction is highly dependent on the pH of the solution. thermofisher.comwindows.net The rate of hydrolysis increases significantly with a rise in pH due to the increased concentration of the more potent nucleophile, the hydroxide ion. thermofisher.com This pH dependency underscores the need to carefully control reaction conditions to balance the desired aminolysis against the undesired hydrolysis.

Kinetic studies of NHS esters reveal that their stability in aqueous solutions is finite. The half-life of an NHS ester can range from hours at a neutral pH to mere minutes at a more alkaline pH. thermofisher.com For instance, while the half-life of hydrolysis for typical NHS-ester compounds at pH 7.0 and 0°C is 4 to 5 hours, it dramatically decreases to 10 minutes at pH 8.6 and 4°C. thermofisher.com This rapid degradation at higher pH values, which are often optimal for amine coupling, presents a kinetic challenge that must be managed during conjugation procedures. nih.govwindows.net

Hydrolytic Stability of NHS Esters
pHTemperature (°C)Half-life of Hydrolysis
7.004-5 hours
8.6410 minutes

Table 1. The effect of pH and temperature on the rate of hydrolysis for typical N-hydroxysuccinimide (NHS) ester compounds. Data sourced from Thermo Fisher Scientific. thermofisher.com

Formation of Stable Amide Bonds and Release of N-hydroxysuccinimide

The primary utility of this compound in bioconjugation is its ability to react with primary aliphatic amines to form highly stable amide bonds. glenresearch.comthermofisher.comchemimpex.com This reaction, known as aminolysis, is the cornerstone of many protein labeling, crosslinking, and immobilization techniques. thermofisher.comnih.gov The primary amines are typically found at the N-terminus of polypeptides and in the side chain of lysine residues, making them accessible targets on the surface of proteins. thermofisher.com

The reaction mechanism proceeds via a nucleophilic acyl substitution. The deprotonated primary amine acts as the nucleophile, attacking the electron-deficient carbonyl carbon of the NHS ester. glenresearch.com This leads to the formation of a transient tetrahedral intermediate. Subsequently, this intermediate collapses, resulting in the elimination of N-hydroxysuccinimide (NHS) as a leaving group and the formation of a stable covalent amide linkage between the benzoic acid moiety and the amine-containing molecule. glenresearch.comthermofisher.com The released N-hydroxysuccinimide is a weak acid and can be readily removed from the reaction mixture through standard purification methods like dialysis or gel filtration. windows.netthermofisher.com

The efficiency of amide bond formation is generally favored over hydrolysis because primary amines are significantly better nucleophiles than water. glenresearch.com The reaction is most effective in slightly alkaline conditions, typically between pH 7.2 and 8.5. thermofisher.comwindows.net This pH range provides a favorable balance, ensuring a sufficient concentration of deprotonated, nucleophilic primary amines while attempting to minimize the competing hydrolysis of the NHS ester. windows.net The rate of the aminolysis reaction is influenced by the basicity of the amine; increased basicity correlates with an increased nucleophilic rate constant. acs.orgmst.edu

The resulting amide bond is exceptionally stable, which is a key advantage for creating long-lasting bioconjugates for research, diagnostic, and therapeutic applications. glenresearch.comchemimpex.com The robustness of this covalent linkage ensures that the conjugated molecules remain attached under a wide range of physiological and experimental conditions.

Summary of the Aminolysis Reaction
ComponentRoleOutcome
NHS EsterElectrophile (Acylating Agent)Forms a stable amide bond with the nucleophile.
Primary AmineNucleophileBecomes acylated, forming the amide linkage.
N-hydroxysuccinimide (NHS)Leaving GroupReleased as a soluble byproduct.
Amide BondCovalent LinkageStable product connecting the two molecules.

Table 2. Key components and outcomes in the reaction between an N-hydroxysuccinimide (NHS) ester and a primary amine.

Methodological Approaches for Bioconjugate Synthesis Utilizing 4 2 N Maleimido Methyl Benzoic Acid Nhs

Stepwise Conjugation Strategies

The successful synthesis of bioconjugates using 4-(2-N-Maleimido)methyl benzoic acid-NHS hinges on a meticulously planned stepwise approach. This ensures high efficiency and specificity in the coupling of two different biomolecules, typically a protein and a peptide or a small molecule drug. The process is designed to exploit the differential reactivity of the NHS ester and maleimide (B117702) moieties under specific reaction conditions.

The most common and effective strategy for utilizing this crosslinker involves a two-step sequential reaction. aatbio.comthermofisher.com The first step is the "amine-first" reaction, where the NHS ester end of the crosslinker is reacted with a biomolecule containing primary amines, such as the lysine (B10760008) residues on an antibody or protein. biosyn.comglenresearch.com This reaction forms a stable amide bond, resulting in a maleimide-activated intermediate. glenresearch.com

Following the initial activation, a crucial purification step is performed to remove any excess, unreacted crosslinker. aatbio.comthermofisher.com This is typically achieved through desalting, dialysis, or size-exclusion chromatography. biosyn.com This purification is vital to prevent the unreacted crosslinker from causing unwanted crosslinking or self-conjugation in the subsequent step.

The second step involves the "thiol-reaction," where the now maleimide-activated biomolecule is introduced to a second biomolecule that possesses a free sulfhydryl (-SH) group, commonly found in cysteine residues. nih.gov The maleimide group specifically reacts with the sulfhydryl group via a Michael addition reaction to form a stable thioether bond, thus completing the conjugation of the two biomolecules. biosyn.comaatbio.com This sequential approach ensures a controlled and directed conjugation, which is fundamental for the creation of well-defined bioconjugates. interchim.frnih.gov

The efficiency and specificity of the conjugation process are highly dependent on the optimization of reaction parameters, particularly the reaction order and the buffer systems employed for each step. The amine-first, thiol-second reaction order is generally preferred due to the relative stability of the maleimide group compared to the NHS ester in aqueous solutions. aatbio.comwindows.net

The NHS ester reaction with primary amines is most efficient at a pH range of 7.2 to 8.5. thermofisher.com Common buffers used for this step include phosphate-buffered saline (PBS), borate, or carbonate-bicarbonate buffers. thermofisher.comlumiprobe.com It is critical to avoid buffers containing primary amines, such as Tris, as they will compete with the target biomolecule for reaction with the NHS ester, thereby reducing the conjugation efficiency. thermofisher.com The concentration of the protein can also influence the required molar excess of the crosslinker, with more dilute protein solutions necessitating a higher excess of the reagent. thermofisher.com

For the subsequent maleimide-thiol reaction, a slightly lower pH range of 6.5 to 7.5 is optimal to ensure the specific reaction with sulfhydryl groups while minimizing the hydrolysis of the maleimide ring, which becomes more significant at pH values above 7.5. thermofisher.comwindows.net Phosphate buffers are commonly used for this step as well. biosyn.com The rate of hydrolysis for NHS esters is a competing reaction that increases with pH; for instance, the half-life can decrease from several hours at pH 7.0 to mere minutes at pH 8.6. thermofisher.com Therefore, careful control of pH is paramount for maximizing the yield of the desired conjugate.

Interactive Data Table: Optimal pH Ranges for Conjugation Steps

Reaction StepFunctional Group ReactivityOptimal pH RangeRecommended BuffersBuffers to Avoid
Step 1: Amine Reaction NHS ester reacts with primary amines (-NH₂)7.2 - 8.5Phosphate, Borate, Carbonate-BicarbonateTris, Glycine (amine-containing)
Step 2: Thiol Reaction Maleimide reacts with sulfhydryls (-SH)6.5 - 7.5Phosphate-

Control over Site-Specificity and Stoichiometry

A key advantage of using heterobifunctional crosslinkers like this compound is the ability to exert a significant degree of control over the conjugation process. This control extends to the specific location of the linkage on the biomolecules (site-specificity) and the number of molecules attached (stoichiometry), which are critical parameters for the function and efficacy of the final bioconjugate.

Achieving site-specific modification is crucial for producing homogeneous bioconjugates with consistent properties. frontiersin.org Traditional methods targeting lysine residues often result in a heterogeneous mixture of products because antibodies have numerous surface-exposed lysines. researchgate.net While this approach is robust, more advanced strategies are sought to improve homogeneity.

One common strategy for achieving greater site-specificity is to target cysteine residues. frontiersin.org Antibodies typically have a limited number of cysteine residues that are involved in disulfide bonds. These disulfide bonds can be selectively reduced to generate free sulfhydryl groups for conjugation. thermofisher.com For example, the hinge-region disulfide bonds of an IgG can be selectively reduced to provide a defined number of conjugation sites. Alternatively, genetic engineering can be used to introduce cysteine residues at specific locations on the protein surface, thereby directing the conjugation to a predetermined site. researchgate.net This allows for precise control over where the crosslinker and its payload are attached. frontiersin.org

The drug-to-antibody ratio (DAR) is a critical quality attribute of antibody-drug conjugates (ADCs), as it directly influences their therapeutic efficacy and safety. nih.gov A low DAR may result in reduced potency, while an excessively high DAR can lead to instability, aggregation, and altered pharmacokinetics. nih.govacs.orgnih.gov The goal is typically to produce an ADC with a well-defined and narrow distribution of DAR, often around 2 to 4. nih.gov

The use of this compound in a controlled, stepwise manner allows for the manipulation of the DAR. By carefully controlling the molar ratio of the crosslinker to the antibody in the first step, one can influence the average number of maleimide groups introduced per antibody. thermofisher.com Subsequent reaction with a thiol-containing drug then leads to the final ADC. For instance, in the preparation of Trastuzumab-SMCC-DM1, a 15-fold molar excess of the SMCC-drug conjugate was reacted with the antibody to achieve an average DAR of approximately 2.65. nih.gov Real-time monitoring of the conjugation reaction using techniques like liquid chromatography-mass spectrometry (LC-MS) can be employed to ensure the desired DAR is achieved. nih.govresearchgate.net

Interactive Data Table: Factors Influencing Drug-to-Antibody Ratio (DAR)

ParameterInfluence on DARMethod of Control
Molar Ratio Higher crosslinker:antibody ratio generally increases DARPrecise measurement and addition of reagents
Reaction Time Longer reaction times can lead to higher DARQuenching the reaction at a predetermined time point
Protein Concentration Affects the efficiency of the initial activation stepMaintaining consistent protein concentrations
Number of Available Sites The number of reactive lysines or engineered cysteinesSelective reduction of disulfides or site-directed mutagenesis

Minimizing Undesired Side Reactions and Self-Conjugation

Several undesired side reactions can occur during the bioconjugation process, potentially reducing the yield and purity of the final product. A primary competing reaction is the hydrolysis of both the NHS ester and the maleimide groups in the aqueous buffer. windows.netthermofisher.comresearchgate.net NHS ester hydrolysis is more pronounced at higher pH values, while the maleimide ring can also open via hydrolysis, especially above pH 7.5, rendering it unreactive towards thiols. windows.netthermofisher.com Careful control of pH and reaction time is therefore essential to mitigate these hydrolytic side reactions. axolabs.com

Self-conjugation or the formation of intermolecular crosslinks can occur if the excess crosslinker is not efficiently removed after the first activation step. interchim.fr This can lead to the formation of protein dimers or larger aggregates. Thorough purification of the maleimide-activated intermediate is a critical step to prevent this. aatbio.comthermofisher.com Additionally, after the second conjugation step is complete, any remaining unreacted maleimide groups can be "quenched" by adding a small molecule thiol, such as cysteine or β-mercaptoethanol, to prevent them from reacting with other molecules over time. iris-biotech.de

Linker Design Considerations and Their Impact

The structure of a linker like this compound is not arbitrary; it is meticulously designed to influence the outcome of a bioconjugation reaction. Key characteristics such as the length of its spacer arm, its chemical composition (aromatic or aliphatic), and the inclusion of modifying units like polyethylene (B3416737) glycol (PEG) collectively determine the efficiency of the conjugation process and the properties of the final bioconjugate.

Spacer Arm Length and Flexibility

The spacer arm of a crosslinker, which is the portion that connects the reactive ends (in this case, the maleimide and the NHS ester), plays a critical role in the accessibility of these reactive groups to their target functional groups on the biomolecules. The length and flexibility of this spacer can significantly affect the conjugation efficiency.

Steric Hindrance: A short or rigid spacer arm can lead to steric hindrance, preventing the reactive ends of the linker from reaching their target sites on the biomolecules, especially if these sites are located within sterically crowded regions of the molecule.

Enhanced Reach: Conversely, a longer and more flexible spacer arm can provide greater reach and rotational freedom. This increased flexibility can help overcome steric barriers, allowing the reactive groups to orient themselves optimally for reaction with the target functional groups on the biomolecules. Research on other linker systems has shown that a minimum number of atoms in the spacer arm can be essential for enhanced molecular interactions. nih.gov

Structural Integrity: While flexibility is often advantageous, excessive flexibility can sometimes be detrimental if a specific orientation between the conjugated molecules is required for biological activity. The design of the spacer arm, therefore, involves a balance between providing sufficient reach to overcome steric hindrance and maintaining a degree of rigidity to ensure the desired spatial arrangement of the conjugated partners.

The specific length of the spacer in this compound, dictated by the methyl benzoic acid structure, offers a defined distance and degree of rigidity between the maleimide and NHS ester groups.

Impact of Aromatic vs. Aliphatic Linker Configuration on Conjugation Yield and Specificity

The chemical nature of the spacer arm—specifically whether it is composed of aromatic or aliphatic structures—has a profound impact on the linker's properties and, consequently, on the conjugation process.

Rigidity and Hydrophobicity: this compound possesses an aromatic (benzoic acid) core. Aromatic rings are planar and rigid structures, which imparts a degree of conformational constraint to the linker. This rigidity can help in maintaining a more defined distance between the conjugated molecules. However, aromatic systems are also inherently more hydrophobic than their aliphatic counterparts. This hydrophobicity can sometimes lead to aggregation of the crosslinker or the resulting conjugate in aqueous solutions.

Reactivity and Stability: The electronic properties of the aromatic ring can influence the reactivity of the attached functional groups. While the primary reactivity is dictated by the maleimide and NHS ester groups, the adjacent aromatic structure can have subtle electronic effects.

Aliphatic Alternatives: In contrast, linkers with aliphatic spacer arms (like cyclohexane-based linkers, e.g., SMCC) offer greater flexibility due to free bond rotation. cambio.co.uk This can be advantageous in overcoming steric hindrance. Aliphatic spacers are also generally more hydrophilic than aromatic ones, which can improve the aqueous solubility of the linker and the final conjugate.

The choice between an aromatic and an aliphatic linker depends on the specific requirements of the application, including the nature of the biomolecules being conjugated and the desired properties of the final product.

Integration of Polyethylene Glycol (PEG) Spacers for Enhanced Solubility and Reduced Immunogenicity

The integration of PEG spacers offers several key advantages:

Enhanced Solubility: PEG is a highly hydrophilic polymer, and its inclusion in a linker dramatically increases the water solubility of both the crosslinker and the final bioconjugate. thermofisher.com This is particularly beneficial when working with biomolecules that have limited solubility or a tendency to aggregate.

Reduced Immunogenicity: The presence of PEG chains can shield the bioconjugate from the host's immune system. thermofisher.comcreativepegworks.com The flexible PEG chains create a hydrophilic cloud around the conjugate, which can mask immunogenic epitopes, thereby reducing the likelihood of an immune response.

Improved Pharmacokinetics: For therapeutic bioconjugates, PEGylation can increase the hydrodynamic radius of the molecule, leading to reduced renal clearance and a longer circulation half-life in the body. creativepegworks.com

The benefits of PEGylation are so significant that a wide array of heterobifunctional linkers combining maleimide and NHS ester functionalities with PEG spacers of varying lengths are commercially available. axispharm.com

FeatureImpact of Linker Design
Spacer Arm Length A longer spacer can overcome steric hindrance, potentially increasing conjugation yield.
Spacer Flexibility Increased flexibility allows for better orientation of reactive groups, aiding the reaction.
Aromatic Core Provides rigidity and a defined spatial separation but can increase hydrophobicity.
Aliphatic Core Offers greater flexibility and is typically more hydrophilic than aromatic structures.
PEG Integration Significantly enhances water solubility, reduces aggregation, and can mask the conjugate from the immune system. thermofisher.comcreativepegworks.com

Purification and Characterization of Conjugates

Following the conjugation reaction, the sample is a heterogeneous mixture containing the desired bioconjugate, unreacted biomolecules, and excess crosslinker. Therefore, robust purification and characterization steps are essential to isolate the conjugate and verify its identity and integrity.

Techniques for Removal of Excess Reagent (e.g., desalting, dialysis)

The removal of excess, unreacted this compound and its hydrolysis byproducts is a critical first step in the purification process. The small molecular weight of the linker relative to the much larger bioconjugate allows for separation based on size.

Desalting (Size Exclusion Chromatography): This is a rapid and common method for separating small molecules from large ones like proteins or antibodies. The reaction mixture is passed through a column packed with a porous resin. The large conjugate molecules are excluded from the pores and elute quickly, while the smaller, unreacted linker molecules enter the pores and are retarded, eluting later. This technique is efficient for a quick buffer exchange and removal of small molecule contaminants.

Dialysis: This technique involves placing the reaction mixture in a semi-permeable membrane bag with a specific molecular weight cut-off (MWCO). The bag is then placed in a large volume of buffer. The small, unreacted linker molecules can freely pass through the pores of the membrane into the surrounding buffer, while the large bioconjugate is retained within the bag. The process requires several buffer changes to ensure complete removal of the excess reagent but is a gentle method that is well-suited for sensitive biomolecules. thermofisher.com

Analytical Methods for Conjugate Verification (e.g., gel analysis, mass spectrometry)

Once the conjugate has been purified, its successful formation and integrity must be confirmed using various analytical techniques.

Gel Electrophoresis (SDS-PAGE): Sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) is a widely used technique to verify conjugation. The conjugate will have a higher molecular weight than the unconjugated starting biomolecule. When run on a gel, the conjugate will migrate more slowly, appearing as a distinct band higher up on the gel compared to the original molecule. The presence and intensity of this new band provide evidence of successful conjugation and can give a qualitative assessment of the conjugation efficiency.

Mass Spectrometry (MS): This is a powerful technique for obtaining precise molecular weight information. By analyzing the mass of the conjugate, one can confirm the addition of the linker and the second molecule. The high resolution of modern mass spectrometers allows for the determination of the number of linkers attached to a biomolecule (the "drug-to-antibody ratio" in the context of ADCs, for example). Techniques like MALDI-TOF (Matrix-Assisted Laser Desorption/Ionization-Time of Flight) or ESI-MS (Electrospray Ionization Mass Spectrometry) are commonly employed for this purpose.

Chromatography (e.g., HPLC): High-Performance Liquid Chromatography can be used to separate the conjugate from unreacted starting materials. Techniques like size-exclusion chromatography (SEC-HPLC) or reversed-phase chromatography (RP-HPLC) can resolve molecules based on size or hydrophobicity, respectively. The appearance of a new peak corresponding to the conjugate confirms its formation.

Analytical TechniqueInformation Provided
SDS-PAGE Visual confirmation of increased molecular weight post-conjugation.
Mass Spectrometry Precise molecular weight of the conjugate, confirming covalent modification.
HPLC Separation and quantification of the conjugate from starting materials.

Advanced Academic Research Applications of 4 2 N Maleimido Methyl Benzoic Acid Nhs Conjugates

Protein-Protein Conjugation

The ability to covalently link two different proteins is fundamental for a wide range of applications, from creating novel therapeutic agents to elucidating complex biological pathways. 4-(2-N-Maleimido)methyl benzoic acid-NHS ester facilitates this by enabling the specific and efficient coupling of two distinct protein partners.

Preparation of Antibody-Enzyme Conjugates

Antibody-enzyme conjugates are cornerstones of many diagnostic assays, most notably the Enzyme-Linked Immunosorbent Assay (ELISA). In these conjugates, an antibody provides the specific binding to a target antigen, while a conjugated enzyme serves as a reporter, catalyzing a reaction that produces a detectable signal (e.g., colorimetric or fluorescent).

The synthesis of these conjugates using this compound ester follows a precise, two-step chemical strategy. First, the NHS ester end of the crosslinker is reacted with the antibody. The primary amine groups on lysine (B10760008) residues, which are abundant on the antibody surface, attack the NHS ester, forming a stable amide bond and resulting in a "maleimide-activated" antibody. huji.ac.il After removing excess crosslinker, the purified, activated antibody is then incubated with an enzyme that possesses a free sulfhydryl group. This thiol group, often from a native or engineered cysteine residue on the enzyme, reacts with the maleimide (B117702) group to form a stable thioether bond, completing the conjugate. This directed approach minimizes the formation of undesirable antibody-antibody or enzyme-enzyme homodimers. korambiotech.com

StepProcedureKey Reactive GroupsResult
1: Antibody ActivationIncubate antibody with this compound at pH 7.2-8.0.Antibody primary amines (-NH₂) and crosslinker NHS ester.Maleimide-activated antibody.
2: PurificationRemove excess crosslinker via dialysis or size-exclusion chromatography.N/APurified, maleimide-activated antibody.
3: Enzyme ConjugationIncubate activated antibody with a thiol-containing enzyme at pH 6.5-7.5.Antibody maleimide group and enzyme sulfhydryl group (-SH).Covalently linked antibody-enzyme conjugate.
4: Final PurificationPurify the final conjugate to remove unconjugated enzyme and antibody.N/APure antibody-enzyme conjugate ready for use in assays.

Studies of Protein-Protein Interactions and Molecular Associations

Understanding how proteins interact is crucial for deciphering cellular functions. While many protein-protein interactions are transient, chemical crosslinking can be used to "capture" these interactions by forming a covalent bond between the interacting partners. This allows for their identification and characterization.

This compound ester is well-suited for this purpose. In a typical workflow, one purified protein (the "bait") is modified with the crosslinker via its lysine residues. This maleimide-activated bait protein is then introduced to a complex mixture of potential binding partners (the "prey"), such as a cell lysate. If the bait protein forms an interaction with a prey protein that has an accessible cysteine residue in close proximity to the binding interface, the maleimide group will react with the cysteine's thiol, covalently linking the two proteins. The resulting crosslinked complex can then be purified and analyzed, often by mass spectrometry, to identify the interacting partner.

Research StepDescriptionPurposeAnalytical Outcome
1. Bait Protein Activation A purified "bait" protein is reacted with the NHS-ester end of the crosslinker.To attach the maleimide reactive group to the bait protein.Maleimide-activated bait protein.
2. Interaction & Crosslinking The activated bait is incubated with a complex mixture of "prey" proteins (e.g., cell lysate).To allow the bait to bind its natural partners and covalently trap them.Formation of stable bait-prey complexes.
3. Complex Purification The bait protein, along with any crosslinked partners, is purified from the mixture (e.g., using an affinity tag on the bait).To isolate the interacting proteins from non-binders.Purified crosslinked protein complexes.
4. Identification The purified complex is analyzed, typically by SDS-PAGE and mass spectrometry.To identify the unknown "prey" protein(s).Identification of novel protein-protein interactions.

Construction of Heterobifunctional Protein Degraders (PROTACs)

Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic molecules designed to eliminate specific unwanted proteins from a cell. tocris.com These heterobifunctional molecules consist of three parts: a ligand that binds to a target protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. nih.govnih.gov By bringing the POI and the E3 ligase into close proximity, the PROTAC induces the cell's own machinery to tag the POI for destruction by the proteasome.

The linker is a critical component of PROTAC design, and the structure of this compound ester is analogous to linkers used in PROTAC synthesis. unime.it In a modular synthesis approach, a ligand for the POI containing a primary amine can be coupled to the NHS ester, while an E3 ligase ligand containing a thiol can be attached to the maleimide group. This modularity allows researchers to systematically vary the ligands and linker length to optimize the degradation efficiency of the target protein. tocris.com

PROTAC ComponentFunctionChemical Handle for Linker
Warhead Ligand Binds specifically to the target Protein of Interest (POI).Typically modified to contain a primary amine for reaction with an NHS ester.
Linker Connects the warhead and E3 ligase ligands. The structure of this compound serves as a blueprint for this component.NHS ester on one end, maleimide on the other.
E3 Ligase Ligand Binds to an E3 ubiquitin ligase (e.g., Cereblon or VHL).Typically modified to contain a free thiol for reaction with a maleimide.

Protein-Nucleic Acid Conjugation

The covalent attachment of nucleic acids (DNA or RNA) to proteins enables the creation of powerful tools for diagnostics, imaging, and therapeutics. These conjugates merge the specific recognition capabilities of proteins like antibodies with the unique properties of oligonucleotides, such as their ability to be amplified and sequenced.

Conjugation of Oligonucleotides to Proteins

The standard method for creating protein-oligonucleotide conjugates with a crosslinker like this compound ester involves a two-step process that leverages the linker's orthogonal reactivity. mdpi.com

First, an oligonucleotide is synthesized with a primary amine modification, typically at one of its ends (5' or 3'). This amino-modified oligonucleotide is then reacted with an excess of the this compound ester. The amine on the DNA attacks the NHS ester, forming a stable amide bond and creating a maleimide-functionalized oligonucleotide. This activated oligonucleotide is then purified to remove the unreacted crosslinker.

In the second step, the maleimide-activated oligonucleotide is incubated with a protein that contains a reactive cysteine residue. The thiol group of the cysteine reacts with the maleimide group on the oligonucleotide, forming the final, stable protein-DNA conjugate. This method provides a high degree of control over the final construct. mdpi.com

Development of DNA-Antibody Conjugates

A prominent application of protein-nucleic acid conjugation is the creation of DNA-antibody conjugates. These molecules are the key reagents in highly sensitive analytical techniques such as immuno-PCR. nih.govacs.org In immuno-PCR, the antibody binds to the protein target, and the attached DNA strand is then amplified by PCR, allowing for extremely low levels of protein detection—far surpassing the sensitivity of a conventional ELISA. researchgate.net

The synthesis can proceed in two ways. In one common method, the numerous lysine residues on an antibody are first reacted with the NHS ester of the crosslinker to create a maleimide-activated antibody. This is then reacted with a thiol-modified DNA oligonucleotide. Alternatively, an amino-modified oligonucleotide can be activated with the crosslinker first, and then reacted with an antibody that has had its disulfide bonds reduced to generate free thiols. researchgate.net The choice of strategy often depends on the specific biomolecules and the desired final properties of the conjugate.

ApplicationPrincipleRole of DNA-Antibody Conjugate
Immuno-PCR Combines the specificity of an antibody-based immunoassay with the signal amplification power of PCR. nih.govThe antibody binds to the target protein, localizing the DNA tag, which is then amplified to generate a detectable signal.
Proximity Ligation Assay (PLA) Detects protein-protein interactions or post-translational modifications with high specificity.Two different DNA-antibody conjugates bind to the target complex. If in close proximity, the DNA strands can be ligated and then amplified.
DNA Barcoding for Multiplexed Imaging Allows for the simultaneous detection of many different proteins in a single sample.Each antibody targeting a different protein is labeled with a unique DNA barcode. The barcodes are then detected using fluorescent probes or sequencing.

Surface Functionalization and Biomolecule Immobilization

The ability to anchor biological molecules to solid supports in a controlled and oriented manner is fundamental to numerous biotechnological applications. The this compound ester is instrumental in this process, enabling the creation of bioactive surfaces for research in proteomics, cell biology, and diagnostics.

The dual reactivity of this compound and similar linkers allows for a two-step process for covalently grafting biomolecules onto various substrates. nih.gov First, a surface presenting primary amine groups is reacted with the NHS ester end of the crosslinker. mdpi.com This reaction forms a stable amide bond, leaving the maleimide group exposed and available for subsequent reaction. nih.govmdpi.com In the second step, a biomolecule containing a free sulfhydryl (-SH) group, such as a protein with cysteine residues or a thiol-modified oligonucleotide, is introduced. poly-an.dewilhelm-lab.com The maleimide group reacts specifically with the thiol group via a Michael addition reaction, forming a stable thioether bond. wpmucdn.com This process ensures a covalent and site-specific immobilization of the biomolecule. corning.com

This strategy has been successfully employed to attach a wide range of biomolecules to different surfaces, including gold, glass, and polymers. poly-an.denorthwestern.edu For instance, self-assembled monolayers (SAMs) on gold can be functionalized to present maleimide groups, which then efficiently capture thiol-terminated peptides and carbohydrates. wpmucdn.comnorthwestern.edu This method not only provides stable immobilization but also helps in preventing the non-specific adsorption of other proteins, which is crucial for maintaining the specificity of the surface. wpmucdn.comnorthwestern.edu

Substrate MaterialSurface Amine SourceImmobilized Biomolecule (Thiol Source)Resulting Application
Gold (Au)Amine-terminated alkanethiol SAMsThiol-peptides (e.g., Arg-Gly-Asp)Cell adhesion studies northwestern.edu
Glass Slides/PolymersAminosilane coatingCysteine-containing proteins/peptidesMicroarrays for protein-protein interaction studies poly-an.de
Gold Nanoparticles (AuNPs)Amine-functionalized PEGThiolated DNA/RNATargeted drug delivery and biosensing wilhelm-lab.com
Polymer BrushesAmine-bearing copolymers (e.g., PDMA-co-APMA)Cysteine-terminated antimicrobial peptidesCreation of antimicrobial surfaces nih.gov

The precise immobilization of biomolecules is a cornerstone of modern biosensor and diagnostic assay development. chemimpex.com Maleimide-functionalized surfaces, prepared using linkers like this compound, provide an ideal platform for the site-directed orientation of biorecognition elements such as antibodies and enzymes. corning.com This controlled orientation often enhances the biological activity and accessibility of the immobilized molecule, leading to improved sensor performance, including higher sensitivity and specificity. corning.com

For example, in the development of electrochemical biosensors, gold nanoparticles functionalized with mercaptocarboxylic acids can be activated with EDC/NHS chemistry to immobilize enzymes like superoxide (B77818) dismutase (SOD). nih.gov While this example uses carbodiimide (B86325) chemistry, a similar approach involving a maleimide-NHS linker can be used to attach thiol-containing enzymes or antibodies to an amine-functionalized electrode surface. This stable, covalent attachment is critical for the long-term operational stability of the biosensor. nih.gov Similarly, biochips and microarrays for studying enzymatic activity or lectin-binding properties have been successfully prepared using maleimide-terminated monolayers. wpmucdn.comnorthwestern.edu These platforms are valuable for high-throughput screening and diagnostic applications. wpmucdn.comnorthwestern.edu

Biosensor/Assay TypeImmobilized BiomoleculeDetection PrincipleTarget Analyte
Surface Plasmon Resonance (SPR) BiochipThiol-modified carbohydratesChange in refractive index upon bindingLectin proteins wpmucdn.comnorthwestern.edu
Enzyme Inhibition Assay ArrayThiol-peptide substrate (e.g., AcIYGEFKKKC-NH2)Phosphorimaging of enzymatic phosphorylationTyrosine kinase inhibitors wpmucdn.com
Electrochemical BiosensorCysteine-containing enzymes (e.g., SOD)Amperometric/Voltammetric detection of reaction productSuperoxide radicals nih.gov
Immunoassay PlateThiolated antibody fragments (Fab')ELISA (colorimetric/fluorometric signal)Specific antigens corning.com

Atomic Force Microscopy (AFM) has evolved from a nanoscale imaging technique to a powerful tool for measuring intermolecular forces with piconewton precision, a technique known as single-molecule force spectroscopy (SMFS). bruker-nano.jpmdpi.com A critical step in SMFS is the chemical functionalization of the AFM tip with a specific probe molecule (ligand). bruker-nano.jpnih.gov Heterobifunctional linkers containing maleimide and NHS ester groups are frequently used for this purpose. jku.atresearchgate.net

The typical procedure involves first introducing amino groups onto the silicon nitride AFM tip surface, often using aminosilanes like (3-aminopropyl)triethoxysilane (APTES). jku.atresearchgate.net The amino-functionalized tip is then incubated with the this compound linker, where the NHS ester reacts with the surface amino groups. jku.at This results in an AFM tip coated with maleimide-terminated tethers. jku.at Finally, a biomolecule containing a natural or engineered thiol group, such as an antibody fragment or a cysteine-tagged protein, is covalently attached to the maleimide group. bruker-nano.jpjku.at The use of a polyethylene (B3416737) glycol (PEG) spacer within the linker is common to provide flexibility and minimize non-specific interactions. nih.govjku.at This setup allows for the precise measurement of unbinding forces between the molecule on the tip and its counterpart on a surface, providing fundamental insights into molecular recognition events. bruker-nano.jpmdpi.com

StepChemical Reagent/ProcessPurpose
1. Tip AminofunctionalizationGas phase silanization with APTES or similarIntroduce primary amine (-NH2) groups onto the Si3N4 tip surface. jku.at
2. Linker AttachmentIncubation with Maleimide-PEG-NHS ester solutionCovalently attach the linker via reaction between the NHS ester and surface amines, exposing the maleimide group. jku.at
3. Ligand CouplingIncubation with thiol-containing biomolecule (e.g., protein, oligonucleotide)Covalently attach the specific probe molecule to the tip via the thiol-maleimide reaction. jku.at

Development of Targeted Molecular Probes and Conjugates

The precise covalent linkage of different molecular entities is the foundation of targeted therapeutics and diagnostics. The this compound ester and its analogs are workhorse reagents in this field, enabling the construction of complex bioconjugates that can selectively seek out and act upon specific biological targets.

Antibody-Drug Conjugates (ADCs) are a powerful class of anticancer therapeutics that combine the high specificity of a monoclonal antibody (mAb) with the potent cell-killing ability of a cytotoxic drug. researchgate.net The linker that connects the antibody and the drug is a critical component that heavily influences the ADC's stability, efficacy, and safety. nih.gov Maleimide-based linkers are among the most widely used in ADC development due to their excellent reactivity with sulfhydryl groups. nih.govmedchemexpress.com

The synthesis strategy often involves the partial reduction of the antibody's interchain disulfide bonds to generate reactive thiol groups. nih.gov The cytotoxic drug, which has been pre-functionalized with the maleimide-NHS linker (often by reacting an amine on the drug with the NHS ester), is then conjugated to these antibody thiols. The resulting thioether bond is generally stable in circulation, preventing premature release of the cytotoxic payload. The this compound ester provides a non-cleavable linkage, ensuring the drug is released only after the ADC is internalized by the target cancer cell and the antibody is degraded in the lysosome. This targeted delivery mechanism enhances the therapeutic window by maximizing efficacy at the tumor site while minimizing systemic toxicity. chemimpex.com

ADC ComponentRoleExampleLinkage Chemistry Involvement
Monoclonal Antibody (mAb)Provides targeting specificity to a tumor-associated antigen.Trastuzumab (targets HER2)Thiol groups from reduced disulfides react with the linker's maleimide group. nih.gov
Cytotoxic Drug (Payload)Induces apoptosis in the target cancer cell.Monomethyl auristatin E (MMAE), DM1Often functionalized with an amine or other group that can be attached to the linker's NHS ester end. researchgate.netnih.gov
LinkerCovalently connects the mAb and the payload.mc-vc-PABC, SMCCThe maleimide group provides the covalent attachment point to the mAb. nih.govnanocs.net

The principles of bioconjugation used for ADCs are readily adaptable for creating targeted imaging agents for applications like positron emission tomography (PET) and single-photon emission computed tomography (SPECT). In this context, the cytotoxic drug is replaced with a chelating agent capable of securely holding a radionuclide.

The synthesis involves conjugating a targeting moiety, such as an antibody or peptide, to a bifunctional chelator using a crosslinker like this compound. chemimpex.com For example, the NHS ester end of the linker can be reacted with an amine-functionalized chelator. The resulting maleimide-activated chelator can then be conjugated to the thiol groups of a targeting antibody. After purification, the conjugate is radiolabeled by incubating it with the desired radionuclide. This approach creates a radiopharmaceutical that can be administered to a patient, where it accumulates at the target site (e.g., a tumor) and allows for non-invasive visualization through medical imaging techniques. This is invaluable for disease diagnosis, staging, and monitoring treatment response. chemimpex.com

Labeling for Detection of Post-Translational Protein Modifications

The heterobifunctional nature of this compound allows for its application in the sophisticated detection and analysis of post-translational modifications (PTMs), which are critical for regulating protein function and cellular signaling pathways. nih.govnih.govmdpi.com The maleimide group's specific reactivity toward sulfhydryl groups, particularly those of cysteine residues, and the NHS ester's reactivity with primary amines, form the basis of labeling strategies designed to identify and enrich proteins with specific PTMs.

One key application is in the detection of PTMs involving cysteine residues. Certain modifications, such as S-nitrosylation and S-sulfination, involve the addition of moieties to the sulfur atom of cysteine. nih.govresearchgate.net Detecting these transient and often low-abundance modifications can be challenging. nih.gov A common strategy involves a sequential labeling approach. First, free, unmodified cysteine thiols in a protein sample are blocked using an alkylating agent like iodoacetamide. Subsequently, the specific PTM of interest (e.g., S-nitrosocysteine) is selectively reduced to a free thiol, which can then be specifically labeled with a maleimide-containing probe. Alternatively, for modifications like S-sulfination, the maleimide can directly react with the sulfinic acid under specific pH conditions after blocking unmodified thiols. nih.gov By incorporating a reporter tag (like biotin (B1667282) or a fluorescent dye) into the maleimide-containing reagent, researchers can selectively enrich and identify the modified proteins using techniques such as mass spectrometry. nih.govresearchgate.net

Similarly, this crosslinker can be adapted for studying other PTMs like ubiquitination. nih.govnih.gov Ubiquitination involves the attachment of ubiquitin, a small regulatory protein, to lysine residues of a target protein. Engineered ubiquitin variants containing a cysteine residue can be conjugated to a substrate protein via a maleimide linker, allowing for the assembly of specific ubiquitin chains to study their role in cellular processes. nih.govrsc.org The NHS ester end of the crosslinker can be used to attach the entire conjugate to a solid support for enrichment or to another protein for interaction studies.

Interactive Table: Research Applications in PTM Labeling

PTM Type Labeling Strategy Detection Method Key Findings
S-sulfination Sequential alkylation: 1. Block free thiols with iodoacetamide. 2. Label S-sulfinated cysteines with a maleimide probe under acidic conditions. Mass Spectrometry, HPLC The maleimide group reacts with cysteine sulfinic acid to form a stable sulfonyl-succinimide adduct, enabling selective labeling and profiling of protein S-sulfination in biological samples. nih.gov
S-nitrosylation Biotin-Switch Technique (BST) adaptation: 1. Block free thiols. 2. Selectively reduce S-nitrosothiols to free thiols. 3. Label newly formed thiols with a maleimide-linked reporter (e.g., CyDye). SDS-PAGE, Mass Spectrometry Maleimide-based fluorescent dyes can be used to detect S-nitrosylated proteins with high sensitivity, allowing for identification and quantification. researchgate.netfrontiersin.org

| Ubiquitination | Protein engineering: 1. Introduce a cysteine residue into ubiquitin (e.g., UbG76C). 2. Use a bismaleimido crosslinker to link the cysteine-containing ubiquitin to a cysteine residue on a substrate protein. | Gel Electrophoresis, Mass Spectrometry | Maleimide chemistry allows for the site-specific assembly of ubiquitin-protein conjugates to study the mechanisms of ubiquitin transfer and the function of specific ubiquitin chain linkages. nih.govrsc.orgdundee.ac.uk |

Functionalization for Drug Delivery Systems

The precise and stable conjugation capabilities of this compound are extensively leveraged in the development of advanced drug delivery systems. evitachem.comchemimpex.com The primary goal is to enhance the therapeutic index of potent drugs by ensuring they are delivered specifically to the target site, thereby increasing efficacy and reducing systemic toxicity. medchemexpress.com This is often achieved by conjugating the therapeutic agent to a carrier molecule, such as an antibody or a nanoparticle, which can navigate the biological environment and recognize specific cellular markers. medchemexpress.com

A prominent application is in the creation of Antibody-Drug Conjugates (ADCs). medchemexpress.comucl.ac.uk ADCs are a powerful class of cancer therapeutics that combine the targeting specificity of a monoclonal antibody with the cytotoxic potency of a small-molecule drug. medchemexpress.com In a typical ADC synthesis strategy, the interchain disulfide bonds of an antibody are partially or fully reduced to generate free cysteine thiols. nih.gov The maleimide group of a linker-drug construct, often utilizing a maleimide-containing crosslinker, then reacts with these thiols to form a stable thioether bond. ucl.ac.uknih.gov The NHS ester end of this compound would be used in a preceding step to attach the linker to the cytotoxic drug. This site-specific conjugation method allows for the production of more homogeneous ADCs with a controlled drug-to-antibody ratio (DAR), which is crucial for predictable pharmacokinetics and therapeutic outcomes. nih.govnih.gov

Furthermore, this crosslinker is instrumental in the surface functionalization of nanoparticle-based drug delivery systems, such as liposomes. nih.govnih.govmdpi.com Liposomes can encapsulate therapeutic agents, protecting them from degradation in the bloodstream. nih.gov To achieve active targeting, the liposome (B1194612) surface can be modified with targeting ligands like antibodies or peptides. The NHS ester of the crosslinker can react with amine groups present on lipid headgroups (e.g., phosphatidylethanolamine) in the liposome bilayer. This exposes the maleimide group on the liposome surface, which is then available to conjugate with thiol-containing targeting moieties. mdpi.com For instance, maleimide-functionalized liposomes have been shown to bind to thiol groups on the surface of cancer cells or endogenous proteins like albumin, leading to prolonged retention at the tumor site and enhanced cellular uptake. nih.govnih.gov

Interactive Table: Research Applications in Drug Delivery

Delivery System Functionalization Strategy Target Key Findings
Antibody-Drug Conjugates (ADCs) The NHS ester links the cytotoxic drug to the linker, and the maleimide group of the linker-drug construct conjugates to cysteine thiols on a reduced antibody. Tumor-specific cell surface antigens. Site-selective conjugation via maleimide chemistry produces more stable and homogeneous ADCs, leading to improved stability in serum and potent, targeted cytotoxicity against cancer cells. ucl.ac.uknih.govucl.ac.uk
Liposomes The NHS ester reacts with amine-functionalized lipids in the liposome bilayer, exposing the maleimide group for conjugation with thiol-containing targeting ligands or for binding to cell surface thiols. Thiol groups on the surface of cancer cells or endogenous albumin. Maleimide-functionalized liposomes demonstrate enhanced cellular uptake by tumor cells and prolonged retention at the tumor site, leading to improved anticancer efficacy and reduced systemic toxicity of the encapsulated drug (e.g., Doxorubicin). nih.govnih.gov

| Invasin-functionalized Nanocarriers | A maleimide-NHS crosslinker can be used to conjugate invasin (B1167395) proteins (which target specific cell receptors) to a liposome surface. | Intracellular pathogens. | Functionalization of liposomes with bacterial proteins like invasin via maleimide chemistry can significantly improve the intracellular delivery of anti-infective drugs to combat infections. rsc.org |

Considerations for Conjugate Stability in Complex Biological Environments

Challenges of Thiosuccinimide Linkage Stability in vitro and in vivo

The covalent bond formed between a maleimide (B117702) and a cysteine thiol, known as a thiosuccinimide linkage, was once considered highly stable. researchgate.net However, extensive research has revealed its potential instability in biological environments. researchgate.netnih.gov Antibody-drug conjugates (ADCs) constructed with traditional N-alkyl maleimides can exhibit variable stability in the bloodstream, which may lead to premature release of the conjugated drug. nih.govresearchgate.netkinampark.com This deconjugation can compromise the therapeutic efficacy of the conjugate by reducing the amount of active agent that reaches the target site. sci-hub.seacs.org

In vivo and in vitro studies have demonstrated that these conjugates can undergo significant deconjugation when exposed to endogenous thiols like glutathione (B108866) or serum albumin. nih.govtandfonline.comnih.gov For instance, ADCs prepared with N-alkyl maleimides have shown substantial drug loss, with deconjugation percentages ranging from 35% to 67% over a seven-day period in serum or thiol-containing buffers. nih.govresearchgate.net This instability not only reduces on-target efficacy but can also lead to off-target toxicity as the released drug-linker moiety may bind to other circulating biomolecules. sci-hub.seprolynxinc.com The stability of the linkage is influenced by several factors, including the specific site of conjugation on the protein and the local chemical microenvironment. kinampark.com

Susceptibility to Hydrolysis and Retro-Michael Reactions

The instability of the thiosuccinimide linkage is primarily governed by two competing chemical pathways: a reversible retro-Michael reaction and an irreversible hydrolysis of the succinimide (B58015) ring. iris-biotech.de

Retro-Michael Reaction: This is a β-elimination reaction that cleaves the thioether bond, reverting the conjugate back to the original maleimide and thiol. sci-hub.senih.gov In the thiol-rich environment of the plasma, the regenerated maleimide is likely to be intercepted by other endogenous thiols, such as glutathione or albumin, leading to an irreversible loss of the original conjugate and the formation of off-target adducts. sci-hub.senih.govd-nb.info This process of deconjugation followed by reconjugation to a different thiol is termed thiol exchange. acs.orgresearchgate.net

Hydrolysis: The thiosuccinimide ring can undergo hydrolysis, which involves the nucleophilic attack of water on one of the carbonyl carbons of the succinimide ring. mdpi.com This ring-opening reaction forms two stable, isomeric thiosuccinamic acid products. mdpi.com Crucially, this hydrolyzed form is resistant to the retro-Michael reaction and subsequent thiol exchange, effectively locking the conjugate in a stable state. acs.orgprolynxinc.com

The ultimate fate of the conjugate—whether it is cleaved via the retro-Michael pathway or stabilized via hydrolysis—depends on the relative rates of these two reactions. mdpi.com For many first-generation N-alkyl maleimide conjugates, the rate of hydrolysis is too slow to effectively compete with the retro-Michael reaction, leading to significant conjugate instability. acs.orgnih.gov

Table 1: Competing Reactions of Thiosuccinimide Linkages
Reaction PathwayDescriptionOutcome for Conjugate
Retro-Michael Reaction Reversible cleavage of the C-S bond, regenerating the maleimide and thiol.Deconjugation, potential for thiol exchange with endogenous thiols, loss of payload.
Hydrolysis Irreversible opening of the thiosuccinimide ring by water.Formation of a stable thiosuccinamic acid adduct, resistance to deconjugation.

Strategies for Enhancing Conjugate Robustness

To address the inherent instability of thiosuccinimide linkages, several strategies have been developed, primarily focused on promoting the stabilizing hydrolysis reaction over the dissociative retro-Michael pathway.

A key strategy for ensuring the long-term stability of maleimide-thiol conjugates is to facilitate the hydrolysis of the thiosuccinimide ring. acs.orgprolynxinc.com Once the ring is opened to form the corresponding thiosuccinamic acid thioethers, the conjugate is no longer susceptible to the retro-Michael reaction. acs.orgprolynxinc.com The resulting ring-opened products have been shown to have half-lives of over two years, representing a significant stabilization compared to the closed-ring form. acs.orgnih.gov Therefore, purposefully designing maleimide reagents that promote rapid hydrolysis post-conjugation is a central goal in creating robust bioconjugates. acs.orgnih.gov This can be achieved by modifying the maleimide structure itself to accelerate the rate of hydrolysis. nih.gov

The limitations of traditional N-alkyl maleimides have spurred the rational design of "next-generation" maleimides with improved stability profiles. researchgate.net A significant advancement has been the development of N-aryl maleimides, such as the parent structure of 4-(2-N-Maleimido)methyl benzoic acid-NHS. nih.govresearchgate.net These compounds have been shown to form significantly more stable conjugates compared to their N-alkyl counterparts. nih.govresearchgate.net

Studies have demonstrated that ADCs prepared with N-aryl maleimides exhibit markedly less deconjugation (less than 20%) in serum over 7 days, compared to the 35-67% deconjugation seen with N-alkyl maleimide ADCs. researchgate.net This enhanced stability is attributed to the electronic properties of the N-aryl substituent, which accelerates the rate of the stabilizing thiosuccinimide hydrolysis. nih.govresearchgate.netkinampark.com Other designs include incorporating leaving groups on the maleimide's vinyl bond or using exocyclic olefinic maleimides to create linkages that are mechanistically resistant to the retro-Michael process. sci-hub.se

The nature of the substituent on the maleimide nitrogen (N-substituent) has a profound impact on both the reactivity of the maleimide and the stability of the resulting thiosuccinimide adduct. acs.org Research has established a clear correlation between the electronic properties of the N-substituent and the rate of thiosuccinimide hydrolysis. acs.orgacs.org

Electron-withdrawing N-substituents, such as the aryl group in the subject compound, significantly accelerate the rate of ring-opening hydrolysis. acs.orgmdpi.comnih.gov This is due to the inductive effect of the substituent, which increases the electrophilicity of the succinimide's carbonyl carbons, making them more susceptible to nucleophilic attack by water. mdpi.comacs.org The sensitivity of the hydrolysis rate to these inductive effects has been quantified using the Taft σ* polar substituent constant, where a strong correlation is observed. acs.org For example, N-aryl thiosuccinimides hydrolyze much faster than N-alkyl versions. ucl.ac.uk

Table 2: Comparison of Hydrolysis Half-life for N-Substituted Thiosuccinimide Conjugates
N-Substituent TypeExample CompoundHydrolysis Half-life (t½) at pH 7.4, 37°CReference
N-AlkylN-ethylmaleimide conjugate~27 hours ucl.ac.uk
N-ArylN-phenylmaleimide conjugate~1.5 hours ucl.ac.uk
N-Aryl (electron-withdrawing)N-fluorophenylmaleimide conjugate~0.7 hours ucl.ac.uk

This accelerated hydrolysis provides a wider window in which the stabilizing ring-opening reaction can occur before the competing retro-Michael reaction leads to deconjugation. mdpi.com Therefore, N-aryl maleimides like this compound are designed to rapidly form a stable, hydrolyzed adduct after conjugation. nih.govresearchgate.net

Mitigation of Thiol Exchange with Endogenous Thiols

The most effective method for mitigating thiol exchange with endogenous thiols is to promote the rapid and irreversible hydrolysis of the thiosuccinimide ring. acs.orgprolynxinc.comresearchgate.net The resulting ring-opened succinamic acid thioether is stable and does not readily undergo the retro-Michael reaction. acs.orgprolynxinc.com By designing maleimides with electron-withdrawing N-substituents, the rate of hydrolysis can be accelerated to outcompete the rate of thiol exchange. mdpi.comnih.gov

Conjugates made with N-aryl maleimides, which feature an electron-withdrawing N-substituent, quickly convert to the stable hydrolyzed form, thus minimizing the time the conjugate exists in the unstable, exchange-prone thiosuccinimide form. nih.govresearchgate.net This strategy of "self-stabilization" through accelerated hydrolysis ensures that the conjugate remains intact in the thiol-rich environments found in vitro and in vivo, preventing the premature loss of the payload and reducing the potential for off-target effects caused by thiol exchange. nih.govnih.govnih.gov

Comparative Analysis with Alternative Bioconjugation Reagents in Research

Comparison with Other Maleimide-NHS Crosslinkers

Maleimide-NHS esters are a widely utilized class of heterobifunctional crosslinkers in bioconjugation. The specific characteristics of the spacer arm separating the two reactive moieties can significantly impact the properties of the resulting bioconjugate.

SMCC (Succinimidyl-4-[N-maleimidomethyl]cyclohexane-1-carboxylate) and Sulfo-SMCC

SMCC and its water-soluble analog, Sulfo-SMCC, are frequently used alternatives to MBS-NHS. sangon.comwindows.net Both SMCC and Sulfo-SMCC possess an NHS ester for reaction with primary amines (e.g., on lysine (B10760008) residues) and a maleimide (B117702) group for reaction with sulfhydryl groups (e.g., on cysteine residues). windows.netbiosyn.com The reaction conditions are similar, with the NHS ester reacting optimally at a pH of 7-9 and the maleimide group at a pH of 6.5-7.5. sangon.com A key structural distinction is the cyclohexane (B81311) ring present in the spacer arm of SMCC and Sulfo-SMCC. windows.netthermofisher.com This feature is reported to decrease the rate of hydrolysis of the maleimide group, enhancing its stability. windows.netthermofisher.com This increased stability allows for the maleimide-activated protein to be potentially lyophilized and stored for subsequent conjugation. windows.netthermofisher.com

The primary difference between SMCC and Sulfo-SMCC lies in their solubility. aatbio.com Sulfo-SMCC incorporates a sulfonate group, rendering it water-soluble, which can be advantageous when working with biomolecules that are sensitive to organic solvents. thermofisher.comaatbio.com SMCC, being water-insoluble, must first be dissolved in an organic solvent like DMSO or DMF before addition to the aqueous reaction mixture. sangon.comthermofisher.com

Feature4-(2-N-Maleimido)methyl benzoic acid-NHSSMCCSulfo-SMCC
Amine-Reactive Group NHS EsterNHS EsterSulfo-NHS Ester
Sulfhydryl-Reactive Group MaleimideMaleimideMaleimide
Spacer Arm Methyl benzoic acidMethylcyclohexane-carboxylateMethylcyclohexane-carboxylate
Solubility Requires organic solventRequires organic solventWater-soluble
Key Feature Aromatic spacerCyclohexane ring enhances maleimide stabilityWater-soluble, cyclohexane ring enhances maleimide stability

PEGylated Maleimide-NHS Esters (e.g., SM(PEG)n)

PEGylated maleimide-NHS esters, such as SM(PEG)n, incorporate polyethylene (B3416737) glycol (PEG) chains of varying lengths (n) into the spacer arm. thermofisher.com This modification imparts several desirable properties to the crosslinker and the resulting bioconjugate. The inclusion of a PEG spacer significantly enhances the water solubility of the reagent and the final conjugate, often eliminating the need for organic solvents during the conjugation process. thermofisher.comaxispharm.com

Furthermore, PEGylation can improve the pharmacokinetic properties of the bioconjugate by increasing its hydrodynamic radius, which can lead to a longer circulation half-life. biochempeg.com The flexible and hydrophilic nature of the PEG chain can also help to reduce aggregation and immunogenicity of the conjugate. thermofisher.comadcreview.comrsc.org In the context of antibody-drug conjugates (ADCs), PEG linkers can enable a higher drug-to-antibody ratio (DAR) without causing aggregation issues that can be observed with more hydrophobic linkers like SMCC. adcreview.com

While MBS-NHS provides a more rigid spacer due to its aromatic ring, PEGylated linkers offer increased flexibility. thermofisher.com The choice between a rigid and a flexible linker can depend on the specific application and the structural requirements of the bioconjugate.

FeatureThis compoundSM(PEG)n
Amine-Reactive Group NHS EsterNHS Ester
Sulfhydryl-Reactive Group MaleimideMaleimide
Spacer Arm Methyl benzoic acid (rigid)Polyethylene glycol (flexible, variable length)
Solubility Requires organic solventGenerally water-soluble
Key Advantages Defined spacer lengthImproved solubility, reduced aggregation, enhanced pharmacokinetics, reduced immunogenicity

Comparative Studies on Yield, Potency, and Composition

The choice of crosslinker can have a direct impact on the yield, potency, and composition of the final bioconjugate. For instance, in the development of antibody-drug conjugates, the nature of the linker is critical. While specific studies directly comparing MBS-NHS with SMCC and PEGylated linkers in terms of yield and potency are not extensively detailed in the provided search results, general principles can be inferred.

The efficiency of the conjugation reaction, and therefore the yield, can be influenced by the stability of the reactive groups. As mentioned, the cyclohexane ring in SMCC can enhance the stability of the maleimide group, potentially leading to higher yields in a two-step conjugation process. windows.netthermofisher.com The stability of the resulting thioether bond formed from the maleimide-thiol reaction is also a crucial factor. It has been noted that this linkage can be susceptible to retro-Michael addition, leading to premature release of the conjugated molecule. nih.gov

Comparison with Other Amine-Reactive Crosslinkers

Beyond maleimide-NHS esters, other classes of amine-reactive crosslinkers offer alternative chemistries for bioconjugation.

Isothiocyanates

Isothiocyanates are another class of amine-reactive reagents that form stable thiourea (B124793) bonds with primary amines. nih.gov A well-known example is fluorescein (B123965) isothiocyanate (FITC), which has been widely used for labeling proteins. nih.gov The reaction of isothiocyanates with amines typically occurs under slightly alkaline conditions (pH 9-11). researchgate.net

A key difference between NHS esters and isothiocyanates is their reactivity profile. While NHS esters are primarily reactive towards primary amines, isothiocyanates can also react with sulfhydryl groups under specific pH conditions (pH 6-8), forming a dithiocarbamate (B8719985) linkage. researchgate.net This dual reactivity can be a disadvantage if site-specific conjugation to amines is desired in the presence of free sulfhydryl groups. However, recent research has explored the development of benzyl (B1604629) isothiocyanates that show improved selectivity for cysteine residues. nih.gov

Imidoesters

Imidoesters represent another class of amine-reactive crosslinkers that react with primary amines to form amidine bonds. thermofisher.com A notable characteristic of imidoesters is that they react rapidly with amines at alkaline pH, with optimal efficiency around pH 10. thermofisher.com This pH requirement is higher than that for NHS esters.

One of the key distinctions of the amidine bond formed by imidoesters is that it preserves the original positive charge of the primary amine. In contrast, the amide bond formed by NHS esters neutralizes the positive charge of the amine. This charge preservation can be important in applications where maintaining the native charge distribution of a protein is critical for its structure and function.

Carbonates (e.g., NHS-activated carbonates)

NHS-activated carbonates, such as di(N-succinimidyl) carbonate (DSC), serve as valuable reagents for coupling ligands containing amino or hydroxyl groups to primary amines on proteins. nih.gov These reagents react with primary amines to form stable carbamate (B1207046) linkages. nih.gov While both NHS esters (as found in this compound) and NHS-activated carbonates target primary amines, the resulting linkage differs—an amide bond in the case of NHS esters and a carbamate bond with NHS-activated carbonates. nih.govthermofisher.com

Research has shown that proteins modified with NHS-activated carbonates exhibit comparable stability and activity to those modified with NHS esters. nih.gov The choice between these two amine-reactive functionalities may depend on the specific ligand being conjugated and the desired chemical properties of the final bioconjugate.

Haloacetyls (e.g., iodoacetamide)

Haloacetyl reagents, such as iodoacetamide, are, like maleimides, reactive towards sulfhydryl groups, forming a stable thioether bond through alkylation. thermofisher.com In principle, they can be employed in many of the same applications as maleimide-containing crosslinkers. thermofisher.com A key structural difference is the absence of a ring structure in haloacetyls, which allows for the creation of shorter crosslinks compared to maleimide-based reagents. thermofisher.com

However, the reactivity of haloacetyls is not as specific as that of maleimides. To mitigate potential side reactions with residues like tyrosine, histidine, and tryptophan due to the generation of free iodine, it is recommended that reactions with iodoacetyls be conducted in the dark. thermofisher.com

Comparison with Other Thiol-Reactive Crosslinkers

The maleimide group of this compound is a key functional component for targeting sulfhydryl groups. A comparison with other thiol-reactive moieties is crucial for understanding its specific utility.

Pyridyldithiols (e.g., SPDP)

Pyridyldithiol reagents, such as N-succinimidyl 3-(2-pyridyldithio)propionate (SPDP), react with sulfhydryl groups via a disulfide exchange mechanism. thermofisher.comthermofisher.com This reaction forms a disulfide bond, which is a key point of distinction from the stable thioether bond formed by maleimides. thermofisher.comthermofisher.com

A significant advantage of the disulfide linkage is its reversibility. The bond can be cleaved using reducing agents like dithiothreitol (B142953) (DTT), which can be beneficial for applications requiring the release of a conjugated molecule under specific conditions. thermofisher.com The progress of the reaction can also be monitored spectrophotometrically by measuring the release of pyridine-2-thione at 343 nm. thermofisher.comthermofisher.com

Bromoacetyl and Iodoacetyl

As members of the haloacetyl class, bromoacetyl and iodoacetyl groups react with thiols to form stable thioether bonds. thermofisher.com Research comparing the reactivity of maleimide and bromoacetyl groups has revealed significant kinetic differences. nih.gov Maleimides exhibit much faster reaction rates with thiols at a pH of 6.5, allowing for a high degree of kinetic discrimination between the two functional groups. nih.gov The bromoacetyl group, on the other hand, reacts more readily at higher pH values, such as 9.0, while still maintaining good chemoselectivity for thiols over other nucleophilic groups like amines. nih.gov This differential reactivity can be exploited for the sequential conjugation of different thiol-containing molecules to a bifunctional linker. nih.gov

Considerations for Specific Research Objectives

The choice of crosslinker is ultimately dictated by the specific requirements of the research, particularly concerning the selectivity of the conjugation reaction.

Chemoselectivity and Regioselectivity across Different Linkers

Chemoselectivity, the ability of a reagent to react with one functional group in the presence of others, is a critical factor in bioconjugation.

Maleimides : The maleimide group demonstrates excellent chemoselectivity for sulfhydryl groups over other functional groups within a pH range of 6.5 to 7.5. thermofisher.comnih.gov At pH values above 8.5, the reactivity towards primary amines increases, and the rate of hydrolysis of the maleimide group also rises. thermofisher.com

Haloacetyls : While primarily reactive towards sulfhydryls, haloacetyls can exhibit side reactions with other amino acid residues, such as histidine and methionine. thermofisher.com

Pyridyldithiols : These reagents are highly selective for sulfhydryl groups, reacting optimally between pH 7 and 8. thermofisher.com

NHS Esters/Carbonates : These groups are selective for primary amines (e.g., the side chain of lysine residues and the N-terminus of a polypeptide chain) at a slightly alkaline pH. thermofisher.comiris-biotech.de Hydrolysis of the NHS ester is a competing reaction that increases with higher pH. iris-biotech.de

The following table summarizes the key comparative features of these crosslinkers:

FeatureThis compoundNHS-activated CarbonatesHaloacetyls (Iodoacetamide)Pyridyldithiols (SPDP)
Amine-Reactive Group NHS EsterNHS CarbonateN/ANHS Ester (in SPDP)
Thiol-Reactive Group MaleimideN/AHaloacetylPyridyldithiol
Resulting Amine Linkage AmideCarbamateN/AAmide
Resulting Thiol Linkage Thioether (Stable)N/AThioether (Stable)Disulfide (Cleavable)
Optimal pH (Thiol Reaction) 6.5 - 7.5N/APhysiological pH7.0 - 8.0
Key Advantage High thiol selectivity; stable linkageStable alternative to NHS estersForms short crosslinksReversible linkage; reaction is monitorable
Consideration Potential for hydrolysis at high pHPotential for hydrolysisPotential for side reactionsLinkage is not stable to reducing agents

This comparative analysis underscores the versatility of this compound as a heterobifunctional crosslinker, while also highlighting the specific contexts in which alternative reagents might be more suitable.

Influence on Conjugate Homogeneity and Reproducibility

The homogeneity of a bioconjugate, particularly for antibody-drug conjugates (ADCs), is a critical quality attribute. It often refers to the drug-to-antibody ratio (DAR), which is the number of drug molecules conjugated to a single antibody. A narrow DAR distribution is desirable for consistent efficacy and a predictable pharmacokinetic profile.

Conventional conjugation methods using maleimide-NHS ester crosslinkers that target native cysteine or lysine residues often result in heterogeneous mixtures. For instance, the partial reduction of interchain disulfide bonds in an antibody can make multiple cysteine residues available for conjugation, leading to a mix of species with DARs of 0, 2, 4, 6, and 8. nih.gov This heterogeneity can pose challenges for reproducibility between batches.

The structure of the crosslinker itself plays a significant role in the quality of the final conjugate:

Hydrophobicity: The aromatic benzoic acid core of this compound imparts a degree of hydrophobicity. Increased hydrophobicity in the linker-payload complex has been directly correlated with a higher propensity for protein aggregation and destabilization of the antibody structure. nih.govnih.gov Aggregation leads to a loss of active monomeric conjugate, complicating purification and reducing the reproducible yield of the desired product. In contrast, crosslinkers containing hydrophilic spacers, such as PEG, can help mitigate aggregation, potentially leading to more homogeneous and soluble conjugates. youtube.com

Rigidity and Steric Hindrance: The rigid, planar structure of the benzoic acid group in the target compound can be compared to the more flexible cyclohexane ring in the widely used crosslinker SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate) or the flexible alkyl chain in MHS (succinimidyl 6-(N-maleimido)-n-hexanoate). nih.gov The rigidity of a linker can influence its accessibility to conjugation sites and the stability of the resulting conjugate. nih.gov While specific data on this compound is limited, a comparative study on immunogenicity showed that constrained linkers derived from SMCC and the aromatic MBS (succinimidyl m-maleimidobenzoate) induced linker-specific antibody responses, unlike more flexible linkers. nih.gov This highlights how the linker's core structure can impact the final biological properties of the conjugate.

Linker Chemistry: While standard maleimide chemistry can be highly effective, it can also lead to heterogeneity. nih.gov To achieve greater homogeneity, researchers have developed alternative strategies such as site-specific conjugation, which installs a reactive handle at a precise location on the antibody, or the use of next-generation maleimides like diiodomaleimides. ucl.ac.uk These advanced methods can produce conjugates with a single, defined DAR, greatly enhancing both homogeneity and reproducibility over conventional approaches. nih.gov

The following table provides a comparative overview of how different crosslinker characteristics can influence conjugate homogeneity.

FeatureThis compound (Aromatic)SMCC (Aliphatic Cyclohexane)MHS (Aliphatic Linear)PEGylated Maleimide-NHS
Core Structure Rigid, AromaticSemi-rigid, AliphaticFlexible, AliphaticHighly Flexible
Hydrophobicity Moderate to HighModerateModerateLow (Hydrophilic)
Potential for Aggregation Higher risk, especially with hydrophobic payloads nih.govnih.govModerate riskModerate riskLower risk youtube.com
Resulting Homogeneity (DAR) Can be heterogeneous with conventional methodsCan be heterogeneous with conventional methods nih.govCan be heterogeneous with conventional methodsMay improve homogeneity by reducing aggregation
Reproducibility Dependent on control of aggregation and reaction conditionsDependent on control of reaction conditionsDependent on control of reaction conditionsPotentially higher due to reduced aggregation

Applicability in Aqueous Media and Mild Conditions

A major advantage of maleimide-NHS ester crosslinkers is their ability to facilitate bioconjugation under conditions that preserve the structure and function of sensitive biomolecules like proteins.

The two-step reaction proceeds efficiently in aqueous buffers under mild pH conditions:

Maleimide-Thiol Reaction: The maleimide group reacts specifically and rapidly with sulfhydryl (thiol) groups via a Michael addition to form a stable thioether bond. This reaction is most efficient and selective within a pH range of 6.5 to 7.5. iris-biotech.de At pH values above 7.5, the maleimide group can undergo hydrolysis, rendering it inactive, and may also show some reactivity towards primary amines. thermofisher.com

NHS Ester-Amine Reaction: The NHS ester reacts with primary amines (such as the side chain of lysine residues or the N-terminus of a protein) to form a stable amide bond. This reaction is typically carried out at a pH of 7.2 to 8.5. iris-biotech.deresearchgate.net The NHS ester is susceptible to hydrolysis in aqueous solutions, a competing reaction that increases with higher pH. thermofisher.com

The compound this compound is compatible with these aqueous, mild conditions. However, its solubility in purely aqueous buffers may be limited due to its aromatic nature. Often, a small amount of a water-miscible organic solvent like DMSO or DMF is required to prepare a stock solution of the crosslinker before it is added to the aqueous reaction with the biomolecule.

Emerging Research Directions and Innovations in 4 2 N Maleimido Methyl Benzoic Acid Nhs Chemistry

Development of Novel Maleimide (B117702) Linker Designs

The traditional maleimide-thiol linkage, while widely used, is known to be susceptible to a retro-Michael reaction, which can lead to premature cleavage of the conjugate in vivo. nih.govresearchgate.net This instability has spurred the development of next-generation maleimide linkers designed to form more robust connections.

Key Innovations in Maleimide Linker Design:

Self-Hydrolyzing Maleimides: A significant advancement is the creation of "self-hydrolyzing" maleimides. ucl.ac.uk After the initial conjugation to a thiol, the succinimide (B58015) ring of these linkers undergoes rapid intramolecular hydrolysis to form a stable succinamic acid derivative. ucl.ac.uk This ring-opening prevents the reverse Michael reaction, substantially increasing the long-term stability of the conjugate. ucl.ac.ukprolynxinc.com For example, incorporating basic nitrogen groups or aryl rings into the linker structure can accelerate this hydrolysis. nih.gov

Disulfide Re-bridging Maleimides: "Next Generation Maleimides" (NGMs), such as dibromomaleimides and diiodomaleimides, have been developed to re-bridge the two sulfur atoms of a reduced disulfide bond. acs.orgucl.ac.ukrsc.orgresearchgate.net This approach not only attaches a payload but also restores the native disulfide bond, which can be crucial for maintaining the protein's structural integrity and biological function. biopharminternational.com These NGMs react efficiently and create stable, homogeneous conjugates. acs.orgucl.ac.ukresearchgate.net

Solubility-Enhancing Linkers: A common challenge in drug development is the poor aqueous solubility of complex bioconjugates. nih.gov To address this, novel maleimide linkers incorporating water-soluble scaffolds, such as piperazine, have been designed. nih.govacs.org These linkers significantly increase the solubility of the final conjugate without compromising stability or reactivity. nih.govacs.org

Electron-Withdrawing Group Substitution: Research has shown that substituting the maleimide N-position with electron-withdrawing groups can greatly accelerate the rate of ring-opening hydrolysis post-conjugation. prolynxinc.com This allows for the intentional and rapid conversion of the conjugate to its more stable, ring-opened form in vitro before its use in vivo. prolynxinc.com

These novel designs are expanding the toolkit for creating bioconjugates with improved stability, homogeneity, and pharmacokinetic properties. nih.gov

Integration with Bioorthogonal Chemistry and Click Reactions

The thiol-maleimide reaction is often categorized as a "click" reaction due to its high efficiency, selectivity, and mild reaction conditions. axispharm.combachem.com A major area of innovation is its integration with other bioorthogonal chemistries to create multifunctional molecules and enable more complex biological studies. nih.govwikipedia.org Bioorthogonal reactions are chemical reactions that can occur inside living systems without interfering with native biochemical processes. wikipedia.org

Examples of Integration Strategies:

Dual-Functionalization: Maleimides can be incorporated into linkers that also contain other bioorthogonal handles, such as azides or alkynes. researchgate.netnih.gov This allows for a two-step, sequential conjugation. First, the maleimide reacts with a thiol on a protein. Then, the azide (B81097) or alkyne group can be used for a subsequent copper-free click reaction, such as Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), to attach a second molecule like a fluorescent dye or an imaging agent. researchgate.netnih.gov

Multi-Component Reactions: Researchers have developed one-pot methods for dual functionalization. For instance, dibromomaleimides can react sequentially with a thiol and then an amine, creating a stable aminothiomaleimide product. kcl.ac.uk This not only stabilizes the conjugate but also introduces an additional point for functionalization. kcl.ac.uk

Diels-Alder Cycloaddition: The double bond of the maleimide ring can also participate in Diels-Alder reactions with dienes. glenresearch.comresearchgate.net This provides an alternative, bioorthogonal conjugation strategy that is orthogonal to the thiol-Michael addition, allowing for multiple, specific modifications of a single molecule. glenresearch.com

The integration of maleimide chemistry with other click reactions allows for the construction of precisely defined, complex bioconjugates for advanced therapeutic and diagnostic applications.

Computational Studies and Theoretical Modeling of Reaction Mechanisms

Understanding the precise mechanism of the thiol-maleimide reaction is crucial for optimizing reaction conditions and designing better linkers. Computational chemistry and theoretical modeling have become powerful tools for investigating the kinetics and thermodynamics of this reaction at a molecular level. colab.ws

Using methods like Density Functional Theory (DFT), researchers can model how different factors influence the reaction pathway. researchgate.netrsc.orgsemanticscholar.org

Key Insights from Computational Studies:

Factor StudiedFindingImplication
Solvent The choice of solvent (e.g., chloroform, DMF) affects the reaction energetics and can favor different mechanisms. researchgate.netrsc.orgReaction conditions can be tuned to optimize speed and yield.
Initiator/Catalyst The reaction can proceed through base-initiated, nucleophile-initiated, or ion pair-initiated mechanisms depending on the catalyst used (e.g., amines, phosphines). researchgate.netrsc.orgsemanticscholar.orgThe catalyst can be selected to control the reaction pathway and selectivity.
Thiol Structure The pKa and structure of the thiol-containing molecule influence the reaction kinetics and the stability of the resulting conjugate. researchgate.netThis knowledge helps in predicting the reactivity of specific cysteine residues on a protein.
Maleimide Substituents Electron-withdrawing or -donating groups on the maleimide ring alter its electrophilicity and the stability of the final product. prolynxinc.comnih.govLinkers can be rationally designed to have desired reactivity and stability profiles.

These computational models provide a deeper understanding of the interplay between reaction conditions, kinetics, and selectivity, guiding the rational design of bioconjugation experiments and novel linker technologies. researchgate.netrsc.orgsemanticscholar.orgnih.gov

Strategies for Overcoming Limitations in High-Throughput Bioconjugation

High-throughput screening and production of bioconjugates are essential for drug discovery and development. However, traditional maleimide conjugation methods can present challenges in this context, including reaction variability and the instability of the resulting conjugates. tandfonline.comresearchgate.net

Emerging Strategies for High-Throughput Applications:

Improved Linker Stability: The development of self-hydrolyzing and re-bridging maleimides (discussed in 7.1) is a key strategy. ucl.ac.ukrsc.org By creating more stable and homogeneous products, these linkers reduce batch-to-batch variability and simplify downstream processing and analysis.

Solid-Phase Conjugation Methods: To streamline the purification process, researchers have developed resin-supported conjugation protocols. acs.org In one such method, an antibody is immobilized on a solid support (e.g., Protein A resin), allowing for the easy addition and removal of reagents during the reduction and conjugation steps. This simplifies purification and is suitable for parallel, high-throughput synthesis. acs.org

Optimized Reaction Conditions: Kinetic modeling of the conjugation reaction allows for the in silico screening of optimal reaction parameters, such as reagent concentrations and reaction times. frontiersin.org This reduces the need for extensive experimental optimization and helps ensure consistent product quality in a high-throughput setting. frontiersin.org

Selective Reducing Agents: A challenge in cysteine conjugation is the need to selectively reduce interchain disulfide bonds without affecting the more stable intrachain disulfides. The identification of sterically hindered phosphines, like monosulfonated triphenylphosphine (B44618) (TPPMS), allows for the selective reduction of engineered or accessible disulfides in a controlled manner, which is crucial for generating homogeneous products in high-throughput workflows. acs.org

These advancements are making maleimide-based bioconjugation more robust, reproducible, and amenable to the demands of large-scale drug development. technologynetworks.com

Exploration of Structure-Activity Relationships in Conjugate Design

The chemical structure of the linker, including the maleimide-thiol adduct, directly influences the conjugate's properties. nih.govfrontiersin.org

Key Linker Parameters Influencing Conjugate Activity:

ParameterImpact on Conjugate Properties
Stability A highly stable linker (e.g., from a hydrolyzed maleimide) prevents premature payload release in circulation, reducing off-target toxicity. nih.govnih.govfrontiersin.org An unstable linker can lead to loss of the drug before it reaches the target cell.
Cleavability Linkers can be designed to be non-cleavable or cleavable by specific triggers in the target cell environment (e.g., enzymes like cathepsins, acidic pH). axispharm.com This design choice dictates how and where the payload is released, affecting its mechanism of action. axispharm.comnih.govfrontiersin.org
Hydrophilicity/Hydrophobicity The inclusion of hydrophilic spacers (e.g., PEG) can improve the solubility and pharmacokinetic profile of the conjugate, preventing aggregation. Hydrophobic linkers can sometimes lead to faster clearance from circulation.
Steric Hindrance & Length The length and bulkiness of the linker can affect the binding affinity of the antibody to its target antigen and the efficiency of payload release once inside the cell. nih.govfrontiersin.orgnih.gov

By systematically modifying the linker structure—for instance, by altering the length of a PEG spacer or changing the groups adjacent to the maleimide—researchers can fine-tune the balance between stability in circulation and efficient payload release at the target site. nih.govfrontiersin.org This rational design approach is critical for optimizing the efficacy and safety of next-generation bioconjugates. researcher.life

Q & A

Basic Research Questions

Q. What is the optimal method for synthesizing 4-(2-N-Maleimido)methyl benzoic acid-NHS, and how can purity be validated?

  • Methodology : The compound is typically synthesized via a multi-step process involving maleimide activation and NHS ester formation. For example, maleimide derivatives are often prepared by reacting maleic anhydride with amines under controlled pH (6.5–7.5) to avoid hydrolysis .
  • Validation : Use HPLC with a C18 column and UV detection at 280 nm to assess purity. Confirm structural integrity via 1^1H NMR (e.g., maleimide protons at δ 6.7 ppm) and ESI-MS (expected [M+H]+^+ ion) .

Q. How does the maleimide group in this compound facilitate protein conjugation?

  • Mechanism : The maleimide group reacts selectively with free thiols (e.g., cysteine residues) in proteins under mild conditions (pH 6.5–7.5, 4°C). The NHS ester reacts with primary amines (e.g., lysine) to form stable amide bonds, enabling dual functionalization .
  • Key Consideration : Avoid excess reagents to prevent crosslinking artifacts. Use a molar ratio of 1:1.5 (protein:ligand) and monitor reaction progress via SDS-PAGE .

Q. What analytical techniques are critical for characterizing this compound in conjugation experiments?

  • Primary Tools :

  • NMR : Identify maleimide (δ 6.7 ppm) and NHS ester (δ 2.8 ppm) protons.
  • Mass Spectrometry : Confirm molecular weight (e.g., ESI-MS for [M+H]+^+ or MALDI-TOF for protein conjugates).
  • UV-Vis : Quantify NHS ester release at 260 nm .

Advanced Research Questions

Q. How can reaction conditions be optimized to prevent hydrolysis of the NHS ester during conjugation?

  • Optimization Strategy :

  • pH Control : Maintain pH 7.0–8.0 to balance NHS ester stability and maleimide reactivity.
  • Temperature : Conduct reactions at 4°C to slow hydrolysis.
  • Solvent : Use anhydrous DMSO or DMF to minimize water exposure.
    • Validation : Monitor hydrolysis via UV absorbance at 260 nm over time .

Q. What are common sources of data contradiction in maleimide-thiol conjugation efficiency studies?

  • Key Issues :

  • Thiol Accessibility : Steric hindrance in proteins may reduce conjugation yield. Use reducing agents (e.g., TCEP) to expose buried cysteines.
  • Competing Reactions : NHS ester hydrolysis or maleimide ring-opening at high pH.
    • Resolution : Perform kinetic assays with Ellman’s reagent to quantify free thiols pre-/post-conjugation .

Q. How can computational modeling aid in predicting the stability of maleimide-based conjugates?

  • Approach : Use molecular docking (e.g., AutoDock) to simulate maleimide-thiol interactions. Parameterize force fields with DFT-calculated bond energies. Validate with experimental stability data (e.g., thermal shift assays) .
  • Example : PyMOL visualization of protein-ligand interfaces can identify steric clashes affecting conjugation efficiency .

Methodological Notes

  • Purification : Use size-exclusion chromatography (SEC) for protein conjugates to remove unreacted ligands .
  • Troubleshooting : If conjugation yields are low, confirm thiol availability with Ellman’s assay or switch to amine-reactive probes .

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